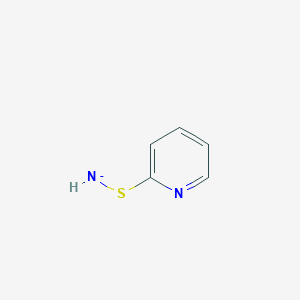
Pyridin-2-ylsulfanylazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-ylsulfanylazanide is a heterocyclic compound that contains both pyridine and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-2-ylsulfanylazanide typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a thiol or sulfide under basic conditions. The reaction can be carried out in solvents such as dimethylformamide or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-2-ylsulfanylazanide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-2-ylsulfanylazanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of pyridin-2-ylsulfanylazanide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s sulfanyl group can form strong interactions with metal ions, making it useful in coordination chemistry and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A
Propiedades
Fórmula molecular |
C5H5N2S- |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
pyridin-2-ylsulfanylazanide |
InChI |
InChI=1S/C5H5N2S/c6-8-5-3-1-2-4-7-5/h1-4,6H/q-1 |
Clave InChI |
KNCXEKPVEOHKSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)S[NH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




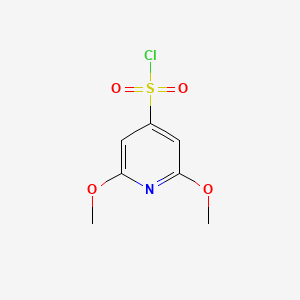
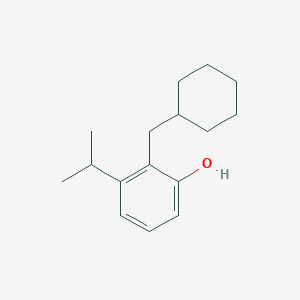
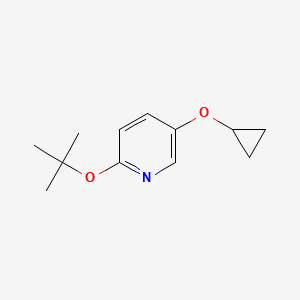
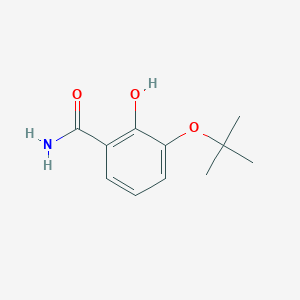



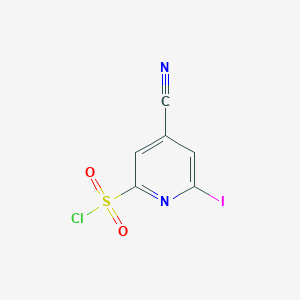
![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)

